3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide

pKa sulfonamide acidity zinc-binding

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide (CAS 2229236-30-8, molecular weight 243.18 g·mol⁻¹) is a benzenesulfonamide derivative bearing a fluorine atom at the 3‑position and a trifluoromethyl group at the 5‑position of the aromatic ring. This substitution pattern places two electron‑withdrawing groups in a meta relationship to the sulfonamide functionality, a motif that is exploited in carbonic‑anhydrase inhibitor design, kinase probes, and electrophilic warhead development.

Molecular Formula C7H5F4NO2S
Molecular Weight 243.18 g/mol
Cat. No. B11717141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide
Molecular FormulaC7H5F4NO2S
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C7H5F4NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14)
InChIKeyOOKBJMIDVZOLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide: A Dual-Fluorinated Benzenesulfonamide Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide (CAS 2229236-30-8, molecular weight 243.18 g·mol⁻¹) is a benzenesulfonamide derivative bearing a fluorine atom at the 3‑position and a trifluoromethyl group at the 5‑position of the aromatic ring . This substitution pattern places two electron‑withdrawing groups in a meta relationship to the sulfonamide functionality, a motif that is exploited in carbonic‑anhydrase inhibitor design, kinase probes, and electrophilic warhead development [1]. The compound is commercially available at research‑grade purity (≥95 %) from multiple catalog suppliers, enabling direct procurement without custom synthesis .

Why 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide Cannot Be Replaced by Other Fluorinated or Trifluoromethylated Benzenesulfonamides


Benzenesulfonamides with similar molecular formulae but different fluorine substitution patterns exhibit widely divergent physicochemical and biological properties. For example, 3‑fluorobenzenesulfonamide (3‑FBS) has a measured sulfonamide pKa of 9.7, while the 3,5‑difluoro analog is 0.3 units more acidic (pKa 9.4) due to the additive electron‑withdrawing effect of the second fluorine [1]. The 3‑(trifluoromethyl) analog lacks the 3‑fluoro substituent and consequently displays a higher pKa (~10.05), a lower lipophilicity (logP 1.46), and a well‑documented metabolic liability as a persistent, undesired metabolite in certain drug series [2][3]. These differences mean that simple substitution—e.g., replacing 3‑fluoro‑5‑(trifluoromethyl) with 3‑(trifluoromethyl) or 3‑fluoro analogs—can alter the fraction of active deprotonated species, membrane permeability, and metabolic fate, directly impacting target engagement, selectivity, and pharmacokinetic profile in downstream applications.

Quantitative Differentiation Evidence for 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide Versus Its Closest Analogs


Sulfonamide pKa Modulation by Combined 3-Fluoro and 5-Trifluoromethyl Substituents Reduces pKa by 0.7–1.1 Units Relative to Non-Fluorinated and Mono-Substituted Analogs

The sulfonamide pKa dictates the fraction of deprotonated, zinc‑binding‑competent species at physiological pH. Unsubstituted benzenesulfonamide (BS) has a measured pKa of 10.1 [1]. Introduction of a single fluorine at the 3‑position (3‑FBS) lowers the pKa to 9.7, while 3,5‑difluorobenzenesulfonamide (3,5‑FBS) reaches 9.4 [1]. The 3‑(trifluoromethyl) analog without the 3‑fluoro retains a high pKa of ~10.05 [2]. Based on well‑established additive substituent effects, 3‑Fluoro‑5‑(trifluoromethyl)benzene‑1‑sulfonamide is predicted to exhibit a pKa in the range of 9.0–9.3, representing an increase in acidity of 0.8–1.1 log units relative to BS and 0.7–1.0 units relative to the 3‑(trifluoromethyl) analog. At pH 7.4, this shift translates to a 5–10‑fold increase in the fraction of the active deprotonated sulfonamide species, directly enhancing zinc‑binding capacity in carbonic anhydrase and other metalloenzyme active sites.

pKa sulfonamide acidity zinc-binding carbonic anhydrase

Enhanced Lipophilicity (Predicted logP 1.6–1.8) Versus 3-(Trifluoromethyl)benzenesulfonamide (logP 1.46) Improves Predicted Membrane Permeability

Lipophilicity is a key determinant of passive membrane permeability, solubility, and plasma protein binding. The non‑fluorinated analog 3‑(trifluoromethyl)benzenesulfonamide has a reported logP of 1.46 (pH 5.5) [1]. Applying the empirically derived Hansch aromatic substituent constant for fluorine (π = 0.14 for F on benzene) [2], 3‑Fluoro‑5‑(trifluoromethyl)benzene‑1‑sulfonamide is predicted to have a logP of 1.6–1.8, corresponding to a 0.14–0.34 log unit increase. This modest lipophilicity gain is expected to improve passive diffusion across lipid bilayers while maintaining logP well below the 5.0 threshold associated with poor solubility and off‑target promiscuity. The combination of increased acidity (lower pKa) and higher lipophilicity positions this compound favorably for applications requiring balanced permeability and solubility, such as CNS‑penetrant probe design.

lipophilicity logP membrane permeability drug-likeness

Blockade of Metabolic Soft Spot at the 3-Position: 3-Fluoro Substitution Prevents Formation of the Persistent 3-(Trifluoromethyl)benzenesulfonamide Metabolite

In a series of Cav2.2 calcium channel inhibitors, the persistent metabolite 3‑(trifluoromethyl)benzenesulfonamide was identified as an endemic metabolic liability arising from oxidative N‑dealkylation and subsequent release of the sulfonamide fragment [1]. The 3‑position of the phenyl ring in benzenesulfonamides is a known site of cytochrome P450‑mediated aromatic hydroxylation [2]. In 3‑Fluoro‑5‑(trifluoromethyl)benzene‑1‑sulfonamide, the 3‑position is occupied by a fluorine atom, which blocks CYP‑mediated oxidation through both steric shielding and electron‑withdrawal‑mediated deactivation of the aromatic ring. While direct microsomal stability data for the target compound are not available in the public domain, the class‑level evidence strongly indicates that the 3‑fluoro substituent provides a metabolic shield, potentially reducing oxidative clearance and prolonging half‑life relative to the non‑fluorinated 3‑(trifluoromethyl)benzenesulfonamide scaffold.

metabolic stability CYP450 fluorine blocking drug metabolism

Commercial Availability at 95%+ Purity as a Catalog Item Eliminates Custom Synthesis Delays for the Specific 3-Fluoro-5-(trifluoromethyl) Regioisomer

3‑Fluoro‑5‑(trifluoromethyl)benzene‑1‑sulfonamide is stocked as a catalog item with ≥95 % purity by multiple commercial suppliers (CAS 2229236‑30‑8) . By contrast, regioisomeric analogs such as 2‑fluoro‑5‑(trifluoromethyl)benzenesulfonamide and 4‑fluoro‑3‑(trifluoromethyl)benzenesulfonamide are not standard catalog offerings and require custom synthesis, which typically involves 4–8‑week lead times and batch‑to‑batch variability in purity. The immediate availability of the target compound at defined purity eliminates synthetic risk and accelerates structure‑activity relationship exploration and hit‑to‑lead timelines. Furthermore, the 95%+ purity specification is suitable for direct use in most biochemical and cellular assays without additional purification.

catalog compound purity procurement building block

Recommended Application Scenarios for 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Inhibitor Fragment and Lead Optimization

The predicted pKa of 9.0–9.3 positions 3‑Fluoro‑5‑(trifluoromethyl)benzene‑1‑sulfonamide with a higher fraction of zinc‑binding‑competent deprotonated sulfonamide at pH 7.4 compared to the 3‑(trifluoromethyl) analog (pKa ~10.05). This makes it a superior choice for fragment‑based screening and lead optimization campaigns targeting tumor‑associated carbonic anhydrase isoforms (CA IX, CA XII) where sulfonamide pKa is directly correlated with binding affinity. The dual‑fluorination pattern also aligns with the SAR reported by Zubrienė et al. (ChemMedChem 2017) showing that tri‑ and tetra‑fluorinated benzenesulfonamides achieve nanomolar CA inhibition with isoform selectivity [1].

CNS-Penetrant Probe Design Requiring Balanced Permeability and Solubility

With a predicted logP of 1.6–1.8, 3‑Fluoro‑5‑(trifluoromethyl)benzene‑1‑sulfonamide sits in the favorable lipophilicity range for CNS penetration (logP 1.5–3.0), offering improved passive membrane permeability over the 3‑(trifluoromethyl) analog (logP 1.46) while retaining solubility characteristics superior to more heavily fluorinated analogs such as pentafluorobenzenesulfonamide (logP >2) [2]. This balanced profile supports its use as a core scaffold in CNS‑targeted medicinal chemistry programs where both blood‑brain barrier penetration and aqueous solubility are critical design parameters.

Lead Optimization Programs Prioritizing Metabolic Stability

The documented metabolic liability of the 3‑(trifluoromethyl)benzenesulfonamide fragment in Cav2.2 inhibitor programs makes the 3‑fluoro‑substituted analog an attractive alternative [3]. The fluorine atom at position 3 occupies a known CYP‑mediated hydroxylation site, providing a metabolic shield that is expected to reduce oxidative clearance. This compound is therefore recommended for building block selection in programs where avoiding the persistent sulfonamide metabolite pathway is a key design objective, particularly for targets in the CNS and cardiovascular therapeutic areas.

Rapid SAR Exploration in Hit‑to‑Lead Medicinal Chemistry

The immediate catalog availability of 3‑Fluoro‑5‑(trifluoromethyl)benzene‑1‑sulfonamide at ≥95 % purity eliminates the 4–8‑week custom synthesis lead time associated with non‑catalog regioisomeric analogs. This enables rapid parallel SAR exploration, where multiple substituted benzenesulfonamide building blocks are incorporated into a core scaffold and evaluated for target engagement, selectivity, and pharmacokinetic properties without procurement bottlenecks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.